Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C13H9NO2S2 and a molecular weight of 275.35 g/mol . This compound is characterized by the presence of an isothiocyanate group attached to a thiophene ring, which is further substituted with a phenyl group and a carboxylate ester. It is primarily used in proteomics research and other scientific studies .
Preparation Methods
The synthesis of Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate typically involves the reaction of 2-amino-5-phenylthiophene-3-carboxylate with thiophosgene under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the isothiocyanate group . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation Reactions: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include thiophosgene, amines, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate involves its reactivity with nucleophiles, particularly amines, to form thiourea derivatives. This reactivity is due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles. The compound can also interact with proteins and other biomolecules, making it useful in proteomics research .
Comparison with Similar Compounds
Methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate can be compared with other isothiocyanate-containing compounds such as:
Phenyl isothiocyanate: Lacks the thiophene ring and carboxylate ester, making it less versatile in synthetic applications.
Methyl isothiocyanate: Simpler structure without the phenyl and thiophene groups, limiting its reactivity and applications.
2-Isothiocyanatothiophene: Similar structure but lacks the phenyl group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
methyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S2/c1-16-13(15)10-7-11(18-12(10)14-8-17)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSDRHIJAFAUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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